molecular formula C28H27ClN2O4 B266831 5-(4-chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266831
M. Wt: 491 g/mol
InChI Key: YHQSIAAWSIIYIA-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHIM-1, and it has been the subject of numerous research studies aimed at understanding its synthesis, mechanism of action, and potential applications.

Mechanism of Action

The mechanism of action of CHIM-1 is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Specifically, CHIM-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, CHIM-1 has also been shown to have other biochemical and physiological effects. For example, one study found that CHIM-1 exhibits potent anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, CHIM-1 has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHIM-1 for lab experiments is its relatively simple synthesis method, which makes it readily available for researchers. Additionally, CHIM-1 has been shown to exhibit potent activity against various cancer cell lines, which makes it a promising candidate for further research. However, one limitation of CHIM-1 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CHIM-1. One potential area of research is the development of more potent analogs of CHIM-1 that exhibit even greater anticancer activity. Additionally, further research is needed to fully understand the mechanism of action of CHIM-1 and its potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, more research is needed to fully understand the potential toxicity of CHIM-1 and its implications for clinical use.

Synthesis Methods

The synthesis of CHIM-1 involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanol to form 4-(3-pyridinylmethyl)benzaldehyde. This intermediate product is then reacted with isobutyl magnesium chloride to form 4-(4-isobutoxy-2-methylbenzoyl)benzaldehyde. The final step involves the reaction of this intermediate product with 3-hydroxy-2-pyrrolidinone to form CHIM-1.

Scientific Research Applications

CHIM-1 has been the subject of numerous research studies due to its potential applications in various fields. One of the most significant areas of research has been its potential use as an anticancer agent. Several studies have shown that CHIM-1 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

Product Name

5-(4-chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C28H27ClN2O4

Molecular Weight

491 g/mol

IUPAC Name

(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-[2-methyl-4-(2-methylpropoxy)phenyl]methanolate

InChI

InChI=1S/C28H27ClN2O4/c1-17(2)16-35-22-10-11-23(18(3)13-22)26(32)24-25(20-6-8-21(29)9-7-20)31(28(34)27(24)33)15-19-5-4-12-30-14-19/h4-14,17,25,32H,15-16H2,1-3H3/b26-24+

InChI Key

YHQSIAAWSIIYIA-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)Cl)/[O-]

SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)Cl)[O-]

Origin of Product

United States

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